molecular formula C29H49N B8495874 1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-octadecyl- CAS No. 73811-01-5

1H-Indole, 2,3-dihydro-3,3-dimethyl-2-methylene-1-octadecyl-

Cat. No. B8495874
Key on ui cas rn: 73811-01-5
M. Wt: 411.7 g/mol
InChI Key: NEFKBMGPCLMTKR-UHFFFAOYSA-N
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Patent
US05782969

Procedure details

A mixture of 5.2 g (32 mmol) of 2,3,3-trimethylindoline and 15.8 g (48 mmol) of octadecylammonium bromide was heated with stirring followed by treating with a solution of 8 g of sodium hydroxide in 50 ml of water. After usual working-up, there were obtained 4.2 g of the title compound in a 84.1% yield.
Quantity
5.2 g
Type
reactant
Reaction Step One
Name
octadecylammonium bromide
Quantity
15.8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
84.1%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[C:10]([CH3:12])([CH3:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[NH:3]1.[Br-].[CH2:14]([NH3+])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH2:23][CH2:24][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][CH3:31].[OH-].[Na+]>O>[CH3:12][C:10]1([CH3:11])[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[N:3]([CH2:31][CH2:30][CH2:29][CH2:28][CH2:27][CH2:26][CH2:25][CH2:24][CH2:23][CH2:22][CH2:21][CH2:20][CH2:19][CH2:18][CH2:17][CH2:16][CH2:15][CH3:14])[C:2]1=[CH2:1] |f:1.2,3.4|

Inputs

Step One
Name
Quantity
5.2 g
Type
reactant
Smiles
CC1NC2=CC=CC=C2C1(C)C
Name
octadecylammonium bromide
Quantity
15.8 g
Type
reactant
Smiles
[Br-].C(CCCCCCCCCCCCCCCCC)[NH3+]
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated

Outcomes

Product
Name
Type
product
Smiles
CC1(C(N(C2=CC=CC=C12)CCCCCCCCCCCCCCCCCC)=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 84.1%
YIELD: CALCULATEDPERCENTYIELD 31.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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